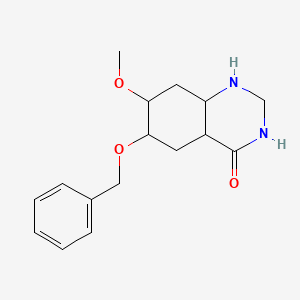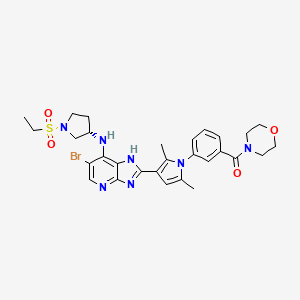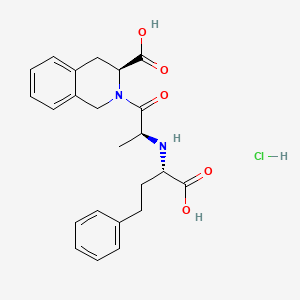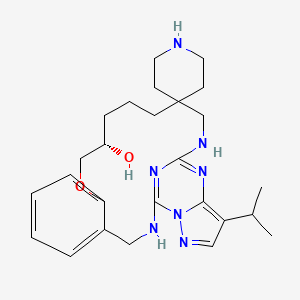
Cdk7-IN-27
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cdk7-IN-27 is a small-molecule inhibitor specifically designed to target cyclin-dependent kinase 7 (CDK7). Cyclin-dependent kinase 7 is a crucial enzyme involved in the regulation of the cell cycle and transcription. By inhibiting cyclin-dependent kinase 7, this compound has shown potential in the treatment of various cancers, particularly those that exhibit high levels of cyclin-dependent kinase 7 activity .
Métodos De Preparación
The synthesis of Cdk7-IN-27 involves several steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with commercially available starting materials, which undergo a series of chemical transformations such as alkylation, acylation, and cyclization. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Cdk7-IN-27 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common reagents used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and bases like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Chemistry: It is used as a tool compound to study the role of cyclin-dependent kinase 7 in chemical reactions and pathways.
Biology: It helps in understanding the biological functions of cyclin-dependent kinase 7 and its role in cell cycle regulation and transcription.
Medicine: Cdk7-IN-27 has shown promise in preclinical studies as a potential therapeutic agent for cancers with high cyclin-dependent kinase 7 activity. It is being investigated for its ability to induce cell cycle arrest and apoptosis in cancer cells.
Mecanismo De Acción
Cdk7-IN-27 exerts its effects by binding to the active site of cyclin-dependent kinase 7, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream targets involved in cell cycle progression and transcription. The molecular targets of this compound include cyclin-dependent kinase 1, cyclin-dependent kinase 2, cyclin-dependent kinase 4, and cyclin-dependent kinase 6. By inhibiting these kinases, this compound disrupts the cell cycle and induces apoptosis in cancer cells .
Comparación Con Compuestos Similares
Cdk7-IN-27 is unique compared to other cyclin-dependent kinase inhibitors due to its high specificity for cyclin-dependent kinase 7. Similar compounds include:
ICEC0942 (CT7001): Another cyclin-dependent kinase 7 inhibitor with potential anticancer activity.
SY-1365: A selective cyclin-dependent kinase 7 inhibitor being investigated for its therapeutic potential in cancer.
SY-5609: A potent and selective cyclin-dependent kinase 7 inhibitor in clinical trials for cancer treatment.
LY3405105: A cyclin-dependent kinase 7 inhibitor with promising preclinical results.
This compound stands out due to its unique chemical structure and high selectivity for cyclin-dependent kinase 7, making it a valuable tool in both research and therapeutic applications.
Propiedades
Fórmula molecular |
C26H37N7O2 |
|---|---|
Peso molecular |
479.6 g/mol |
Nombre IUPAC |
(12S)-22-propan-2-ylspiro[10-oxa-2,18,20,24,25,26-hexazatetracyclo[17.6.1.04,9.021,25]hexacosa-1(26),4,6,8,19,21,23-heptaene-16,4'-piperidine]-12-ol |
InChI |
InChI=1S/C26H37N7O2/c1-18(2)21-15-30-33-23(21)31-24-29-17-26(10-12-27-13-11-26)9-5-7-20(34)16-35-22-8-4-3-6-19(22)14-28-25(33)32-24/h3-4,6,8,15,18,20,27,34H,5,7,9-14,16-17H2,1-2H3,(H2,28,29,31,32)/t20-/m0/s1 |
Clave InChI |
ODTNVBQMSINVPK-FQEVSTJZSA-N |
SMILES isomérico |
CC(C)C1=C2N=C3NCC4(CCC[C@@H](COC5=CC=CC=C5CNC(=N3)N2N=C1)O)CCNCC4 |
SMILES canónico |
CC(C)C1=C2N=C3NCC4(CCCC(COC5=CC=CC=C5CNC(=N3)N2N=C1)O)CCNCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


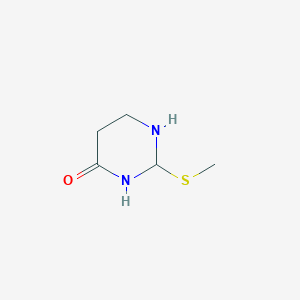
![methyl (4aR,5S,8aS)-4-[2-(3,4-dichlorophenyl)acetyl]-5-pyrrolidin-1-yl-2,3,4a,5,6,7,8,8a-octahydroquinoxaline-1-carboxylate](/img/structure/B12362367.png)

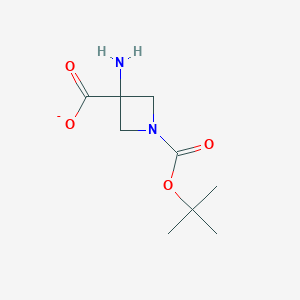
![disodium;5-[(2-hydroxynaphthalen-1-yl)diazenyl]-2-[4-[(2-hydroxynaphthalen-1-yl)diazenyl]-2-sulfonatophenyl]benzenesulfonate](/img/structure/B12362382.png)
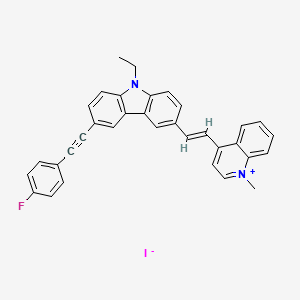
![methyl 4-[3-[6-amino-9-[(2R,3S,5R)-5-[2-(ethylamino)-2-oxoethyl]-3,4-dihydroxyoxolan-2-yl]purin-2-yl]prop-2-ynyl]cyclohexane-1-carboxylate](/img/structure/B12362398.png)

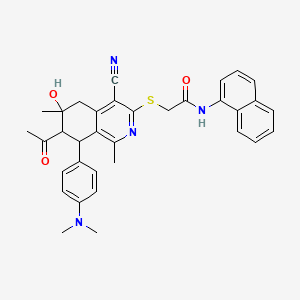
![Fuc(a1-3)[Gal(b1-4)]Glc(b1-3)aldehydo-Gal](/img/structure/B12362433.png)
![5,7-dihydroxy-8-[(2R)-1-methylpiperidin-2-yl]-2-phenylchromen-4-one](/img/structure/B12362443.png)
